molecular formula C14H23BrINO3 B1217950 Fubrogonium iodide CAS No. 3690-58-2

Fubrogonium iodide

Cat. No.: B1217950
CAS No.: 3690-58-2
M. Wt: 460.15 g/mol
InChI Key: KROWHJNUJMVHNU-UHFFFAOYSA-M
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Chemical Reactions Analysis

Fubrogonium iodide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Fubrogonium iodide has several scientific research applications, including:

Comparison with Similar Compounds

Fubrogonium iodide can be compared with other ganglionic blocking agents, such as:

    Hexamethonium: Another ganglionic blocker used to treat hypertension.

    Trimethaphan: Used in the management of hypertensive emergencies.

    Mecamylamine: Used as an antihypertensive agent.

This compound is unique due to its specific use in the treatment of peptic ulcers and pneumoconioses, as well as its distinct chemical structure .

Biological Activity

Overview of Fubrogonium Iodide

This compound is an iodinated compound that has been studied primarily for its pharmacological properties. It is categorized under organoiodine compounds, which are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on similar iodinated compounds revealed that they possess strong in vitro activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimal inhibitory concentration (MIC) values reported for these compounds were notably low, indicating potent antimicrobial effects.

Compound Target Organism MIC (μg/mL)
This compoundStaphylococcus aureus2.5 - 5
This compoundCandida albicans1.25 - 2.5

Antitumor Activity

This compound has also been investigated for its antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against ovarian carcinoma cell lines.

Cell Line IC50 (μM)
MDAH 27747 - 2
SCOV3 (cisplatin-resistant)3 - 2

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of iodine in the molecular structure may enhance its interaction with biological targets, potentially leading to increased cellular uptake and efficacy against pathogens and cancer cells.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of microbial strains. The results demonstrated that the compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent.

Study 2: Antitumor Properties

A separate study focused on the antitumor effects of this compound on human ovarian carcinoma cells. The findings indicated that treatment with the compound resulted in significant cell death, with mechanisms involving apoptosis being suggested as a contributing factor.

Properties

CAS No.

3690-58-2

Molecular Formula

C14H23BrINO3

Molecular Weight

460.15 g/mol

IUPAC Name

3-(5-bromofuran-2-carbonyl)oxybutyl-diethyl-methylazanium;iodide

InChI

InChI=1S/C14H23BrNO3.HI/c1-5-16(4,6-2)10-9-11(3)18-14(17)12-7-8-13(15)19-12;/h7-8,11H,5-6,9-10H2,1-4H3;1H/q+1;/p-1

InChI Key

KROWHJNUJMVHNU-UHFFFAOYSA-M

SMILES

CC[N+](C)(CC)CCC(C)OC(=O)C1=CC=C(O1)Br.[I-]

Canonical SMILES

CC[N+](C)(CC)CCC(C)OC(=O)C1=CC=C(O1)Br.[I-]

Synonyms

fubrogonium
fubrogonium iodide
fubromegan

Origin of Product

United States

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